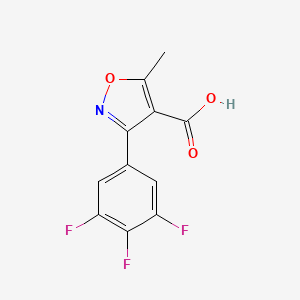
5-Methyl-3-(3,4,5-trifluorophenyl)isoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(3,4,5-trifluorophenyl)isoxazole-4-carboxylic acid is a chemical compound characterized by its isoxazole ring structure, which is a five-membered ring containing one oxygen atom and one nitrogen atom. The presence of trifluorophenyl and methyl groups on the ring structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of 3,4,5-trifluorophenylhydrazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Cyclization Reaction: Another method involves the cyclization of 5-methyl-3-(3,4,5-trifluorophenyl)isoxazole-4-carboxylic acid derivatives. This reaction can be performed using a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-3-(3,4,5-trifluorophenyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed to convert the compound into its reduced form.
Substitution: Substitution reactions can occur at the isoxazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Carboxylic acid derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Various derivatives of the isoxazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-Methyl-3-(3,4,5-trifluorophenyl)isoxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This can lead to the modulation of various biological processes, making it useful in therapeutic applications.
Comparison with Similar Compounds
3-(3,4,5-trifluorophenyl)isoxazole-4-carboxylic acid: Lacks the methyl group present in the target compound.
5-methyl-3-(2,4,5-trifluorophenyl)isoxazole-4-carboxylic acid: Similar structure but with a different position of the fluorine atoms on the phenyl ring.
Uniqueness: 5-Methyl-3-(3,4,5-trifluorophenyl)isoxazole-4-carboxylic acid is unique due to the specific arrangement of the trifluorophenyl and methyl groups, which can influence its chemical reactivity and biological activity. This arrangement allows for distinct interactions with biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H6F3NO3 |
|---|---|
Molecular Weight |
257.16 g/mol |
IUPAC Name |
5-methyl-3-(3,4,5-trifluorophenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H6F3NO3/c1-4-8(11(16)17)10(15-18-4)5-2-6(12)9(14)7(13)3-5/h2-3H,1H3,(H,16,17) |
InChI Key |
VPQIOQCLBDNPAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=C(C(=C2)F)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















